Salvinorin A Carbamate

Übersicht

Beschreibung

Salvinorin A Carbamate is a derivative of Salvinorin A, a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. Salvinorin A is known for its potent and highly selective kappa opioid receptor agonist properties, making it a subject of interest for its psychoactive effects and potential therapeutic applications . This compound is synthesized to explore modifications that may enhance or alter the biological activity of the parent compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Salvinorin-A-Carbamat beinhaltet typischerweise die Carbamylierung von Salvinorin A. Dieser Prozess kann durch Reaktion von Salvinorin A mit einem geeigneten Isocyanat unter milden Bedingungen erreicht werden. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt. Das Produkt wird dann mit standardmäßigen chromatographischen Techniken gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Salvinorin-A-Carbamat würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosteneffizienz und Skalierbarkeit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Salvinorin-A-Carbamat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium oder Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran oder Natriumborhydrid in Ethanol.

Substitution: Nukleophile wie Alkoxide oder Amine in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Salvinorin-A-Carbamat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die Aktivität des Kappa-Opioid-Rezeptors zu untersuchen.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Sonden für die biologische Forschung.

5. Wirkmechanismus

Salvinorin-A-Carbamat übt seine Wirkungen hauptsächlich durch seine Interaktion mit dem Kappa-Opioid-Rezeptor aus. Als Agonist des Kappa-Opioid-Rezeptors bindet es an den Rezeptor und aktiviert ihn, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Aktivierung kann die Neurotransmitterfreisetzung modulieren und verschiedene physiologische und psychologische Prozesse beeinflussen. Die genauen molekularen Ziele und Pfade, die daran beteiligt sind, umfassen die Hemmung der Adenylylcyclase, die Aktivierung von mitogenaktivierten Proteinkinasen und die Modulation der Ionenkanalaktivität .

Ähnliche Verbindungen:

Salvinorin A: Die Ausgangssubstanz, bekannt für ihre starke Aktivität als Agonist des Kappa-Opioid-Rezeptors.

Salvinorin B: Ein deacetyliertes Analogon von Salvinorin A mit reduzierter Potenz.

Collybolid: Ein Diterpen, das aus dem Pilz Collybia maculata isoliert wurde, ebenfalls ein Agonist des Kappa-Opioid-Rezeptors.

8-Epidiosbulbin E Acetat: Ein Diterpen aus Dioscorea bulbifera mit Plasmid-Heilungswirkung gegen multiresistente Bakterien.

Einzigartigkeit: Salvinorin-A-Carbamat ist einzigartig aufgrund seiner strukturellen Modifikation, die im Vergleich zu seiner Ausgangssubstanz möglicherweise andere pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Diese Modifikation kann potenziell seine Selektivität, Potenz und sein therapeutisches Profil verbessern, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Wirkmechanismus

Salvinorin A Carbamate exerts its effects primarily through its interaction with the kappa opioid receptor. As a kappa opioid receptor agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation can modulate neurotransmitter release and influence various physiological and psychological processes. The exact molecular targets and pathways involved include the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases, and modulation of ion channel activity .

Vergleich Mit ähnlichen Verbindungen

Salvinorin A: The parent compound, known for its potent kappa opioid receptor agonist activity.

Salvinorin B: A deacetylated analog of Salvinorin A with reduced potency.

Collybolide: A diterpene isolated from the mushroom Collybia maculata, also a kappa opioid receptor agonist.

8-Epidiosbulbin E Acetate: A diterpene from Dioscorea bulbifera with plasmid-curing activity against multidrug-resistant bacteria.

Uniqueness: Salvinorin A Carbamate is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This modification can potentially enhance its selectivity, potency, and therapeutic profile, making it a valuable compound for further research and development.

Biologische Aktivität

Salvinorin A, a potent kappa opioid receptor (KOR) agonist derived from Salvia divinorum, has garnered significant attention for its unique biological activities and therapeutic potential. The introduction of a carbamate group to Salvinorin A has been shown to enhance its stability and biological efficacy. This article delves into the biological activity of Salvinorin A carbamate, presenting research findings, case studies, and data tables.

Overview of Salvinorin A and Its Carbamate Derivative

Salvinorin A is notable for being the first non-nitrogenous opioid receptor agonist, exhibiting high selectivity for KOR with an affinity () of approximately 4 nM and an effective concentration () in various assays ranging from 2.2 nM to 10.5 nM . The carbamate modification aims to improve the pharmacokinetic profile by reducing rapid metabolic degradation, which is a significant limitation in the clinical application of Salvinorin A .

Salvinorin A exerts its effects primarily through KOR activation, leading to various downstream signaling pathways. It has been demonstrated that Salvinorin A can activate both G-protein signaling and β-arrestin recruitment pathways . The carbamate derivative further stabilizes the compound against hydrolysis, thereby prolonging its action in vivo .

Table 1: Binding Affinity and Efficacy of Salvinorin A and Its Carbamate Derivative

| Compound | Binding Affinity () | (G-protein activation) | Duration of Action |

|---|---|---|---|

| Salvinorin A | 4 nM | 4.73 nM | Short-lived |

| This compound | TBD | TBD | Extended |

Therapeutic Potential

Research indicates that Salvinorin A and its carbamate derivative have potential applications in treating various conditions, including:

- Pain Management : Exhibiting antinociceptive properties, it may serve as an alternative to traditional opioids .

- Neuroprotection : Studies suggest that Salvinorin A may protect against ischemic brain injury by modulating glutamate release, which is critical during strokes .

- Mental Health : The compound has shown promise in alleviating symptoms of depression and anxiety, potentially by normalizing hyperactive neuronal circuits .

Case Studies

- Stroke Models : In rodent models of ischemic stroke, administration of Salvinorin A demonstrated a reduction in brain damage by inhibiting glutamate-induced excitotoxicity . The carbamate derivative may enhance this effect due to increased stability.

- Addiction Studies : In primate studies, Salvinorin A was observed to reduce cocaine-seeking behavior, indicating its potential utility in addiction treatment . The carbamate's prolonged action could make it more effective in clinical settings.

Eigenschaften

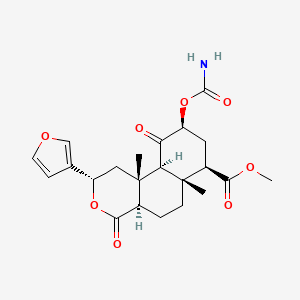

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.